2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolyl]pentanoic acid
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Overview
Description
2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid is a complex organic compound with a unique structure that includes a quinoline ring substituted with chloro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid typically involves multi-step organic reactions The starting materials often include quinoline derivatives, which undergo chlorination and alkylation reactions to introduce the chloro and methyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic Acid: This compound has a similar quinoline structure but with different substituents.
4-(4-Chlorophenyl)-2-methylquinoline: This compound shares the quinoline core but lacks the pentanoic acid moiety.
Uniqueness
2-[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl]pentanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H19Cl2NO2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-[6-chloro-4-(4-chlorophenyl)-2-methylquinolin-3-yl]pentanoic acid |
InChI |
InChI=1S/C21H19Cl2NO2/c1-3-4-16(21(25)26)19-12(2)24-18-10-9-15(23)11-17(18)20(19)13-5-7-14(22)8-6-13/h5-11,16H,3-4H2,1-2H3,(H,25,26) |
InChI Key |
OIWDYACUWDFFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=C(C=C3)Cl)Cl)C)C(=O)O |
Origin of Product |
United States |
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